molecular formula C11H5F3N2O2 B11862189 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one

8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one

Cat. No.: B11862189
M. Wt: 254.16 g/mol
InChI Key: WZVQHTNBTKBLGF-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one is a heterocyclic compound that features a trifluoromethyl group attached to an isoxazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoromethylated isoxazole derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced isoxazoloquinolines, and substituted trifluoromethyl compounds .

Scientific Research Applications

8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to form stable complexes with its targets, leading to significant biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H5F3N2O2

Molecular Weight

254.16 g/mol

IUPAC Name

8-(trifluoromethyl)-1H-[1,2]oxazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C11H5F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9-7(4-15-8)10(17)18-16-9/h1-4,16H

InChI Key

WZVQHTNBTKBLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1C(F)(F)F)NOC3=O

Origin of Product

United States

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